molecular formula C27H25FN2O4S B2926475 N-(2,5-dimethylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895650-52-9

N-(2,5-dimethylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2926475
CAS No.: 895650-52-9
M. Wt: 492.57
InChI Key: OJLLLWHMDPSVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, and an acetamide moiety linked to a 2,5-dimethylphenyl group at position 1. Its synthesis likely involves sulfonylation, fluorination, and amidation steps, with structural confirmation via X-ray crystallography (e.g., using SHELX software for refinement ).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-4-19-7-10-21(11-8-19)35(33,34)25-15-30(24-12-9-20(28)14-22(24)27(25)32)16-26(31)29-23-13-17(2)5-6-18(23)3/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLLLWHMDPSVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dihydroquinoline core , which is often associated with diverse biological activities.
  • A sulfonamide group , known for its antibacterial properties.
  • A fluorine atom , which can enhance metabolic stability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Receptor Modulation : The quinoline structure can interact with various receptors, potentially modulating signaling pathways relevant to disease processes.
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent by disrupting bacterial cell wall synthesis.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description Reference
AntibacterialDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
AnticancerInhibits proliferation of certain cancer cell lines through apoptosis induction.
Anti-inflammatoryReduces inflammation markers in cellular models, suggesting potential for treating inflammatory diseases.
AntiviralExhibits activity against viral replication in vitro.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Study : In a study examining its antibacterial properties, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating strong antibacterial potential .
  • Anticancer Research : A research project focused on its anticancer properties revealed that the compound effectively inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Effects : In vitro experiments demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Quinolinone derivatives are widely studied for their diverse biological activities. Below, we compare the target compound with three structural analogs to highlight substituent-driven variations in physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Biological Activity Solubility (logP) Reference Methodology
Target Compound 1,4-dihydroquinolin-4-one 3-(4-ethylbenzenesulfonyl), 6-F, 1-(N-(2,5-dimethylphenyl)acetamide) Under investigation (anticancer) 3.8 (predicted) SHELX (crystallography) ; Microculture tetrazolium assay
Analog 1 : 6-Fluoro-3-(methylsulfonyl)-1,4-dihydroquinolin-4-one 1,4-dihydroquinolin-4-one 3-(methylsulfonyl), 6-F Antiproliferative (IC₅₀: 12 µM) 2.5 Tetrazolium assay
Analog 2 : 3-(4-Chlorobenzenesulfonyl)-6-F-1,4-dihydroquinolin-4-one 1,4-dihydroquinolin-4-one 3-(4-chlorobenzenesulfonyl), 6-F Antimicrobial (MIC: 8 µg/mL) 4.2 Broth microdilution
Analog 3 : 1-(N-Phenylacetamide)-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 1,4-dihydroquinolin-4-one 3-(4-ethylbenzenesulfonyl), 1-(N-phenylacetamide) Moderate kinase inhibition (Ki: 150 nM) 3.5 Fluorescence polarization

Key Findings :

However, Analog 2’s 4-chlorobenzenesulfonyl group exhibits higher antimicrobial activity, suggesting halogenation may optimize target binding in bacterial systems. The 2,5-dimethylphenyl acetamide moiety in the target compound introduces steric bulk, which may reduce off-target interactions compared to Analog 3’s simpler phenyl group.

Fluorine Substitution :

  • The 6-fluoro substituent, common to the target compound and Analogs 1–2, is associated with enhanced metabolic stability and electronic effects that improve binding to hydrophobic enzyme pockets .

Methodological Considerations

  • Structural Analysis: SHELX software remains critical for refining crystallographic data of quinolinone derivatives, ensuring accurate 3D modeling for structure-activity relationship (SAR) studies .
  • Bioactivity Profiling : The microculture tetrazolium assay () provides a robust platform for high-throughput screening of cytotoxicity, enabling direct comparison of IC₅₀ values across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.